3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride
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Overview
Description
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C6H11ClOS It is a chlorinated derivative of propanoyl chloride, featuring a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Scientific Research Applications
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a key intermediate or modifying agent.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropanoic acid: A structurally similar compound with a carboxylic acid group instead of a carbonyl chloride.
3-Chloro-2,2-dimethylpropanoic acid: Another related compound with a carboxylic acid group.
2,2-Dimethyl-3-(methylsulfanyl)propanoyl chloride: Lacks the chlorine atom present in 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
CAS No. |
115363-83-2 |
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Molecular Formula |
C6H10Cl2OS |
Molecular Weight |
201.11 g/mol |
IUPAC Name |
3-chloro-2,2-dimethyl-3-methylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C6H10Cl2OS/c1-6(2,4(7)9)5(8)10-3/h5H,1-3H3 |
InChI Key |
JXJZGBPGCMFJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(SC)Cl)C(=O)Cl |
Origin of Product |
United States |
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